

6,7-Dimethylpteridin-2-amine: Structural Profiling, Isay Condensation Kinetics, and Pharmacological Applications

Author: BenchChem Technical Support Team. **Date:** April 2026

Compound of Interest

Compound Name: 6,7-Dimethylpteridin-2-amine

CAS No.: 19153-00-5

Cat. No.: B098600

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Executive Summary

6,7-Dimethylpteridin-2-amine (CAS: 19153-00-5) is a specialized, unconjugated bicyclic heterocycle belonging to the pteridine family. Unlike canonical natural pterins (e.g., folic acid, bioppterin) which possess a 4-oxo/hydroxy group, this compound is a deoxy-analog characterized by a purely basic, rigid aromatic system. This structural deviation eliminates the lactam-lactim tautomerism typical of endogenous pterins, significantly reducing the molecule's topological polar surface area (TPSA) and desolvation penalty. Consequently, **6,7-dimethylpteridin-2-amine** serves as an elite, membrane-permeable purine bioisostere, widely utilized by drug development professionals in the design of ATP-competitive kinase inhibitors and as a robust photophysical probe in enzymatic assays.

Chemical Identity & Physicochemical Profiling

The pteridine core is a fused pyrimidine-pyrazine system. The electron-deficient nature of the ring makes it highly resistant to electrophilic aromatic substitution but exceptionally susceptible to nucleophilic attack. However, the methyl groups at the C6 and C7 positions provide critical

steric shielding and donate electron density via hyperconjugation, stabilizing the pyrazine hemisphere.

Quantitative Physicochemical Data

All quantitative data is summarized below for rapid comparative analysis during lead optimization workflows.

Property	Value	Source / Methodology
Chemical Formula	C ₈ H ₉ N ₅	IUPAC Standard[1]
Molecular Weight	175.19 g/mol	IUPAC Atomic Weights[2]
Exact Mass	175.0858 g/mol	High-Resolution MS Target
CAS Registry Number	19153-00-5	Standardized ID[1]
LogP (Octanol/Water)	0.619	Crippen Calculated[2]
Aqueous Solubility (Log10WS)	-2.92 mol/L	Crippen Calculated[2]
McGowan Volume	130.260 ml/mol	McGowan Method[2]
Hydrogen Bond Donors	1 (C2-NH ₂ group)	Pharmacophore Mapping
Hydrogen Bond Acceptors	4 (N1, N3, N5, N8)	Pharmacophore Mapping

Mechanistic Synthesis: The Isay Condensation

The Gabriel-Isay condensation remains the gold standard for the regioselective construction of the pteridine scaffold[3]. The synthesis of **6,7-dimethylpteridin-2-amine** is achieved via the bimolecular condensation of 2,4,5-triaminopyrimidine with 2,3-butanedione (diacetyl)[4].

Reaction Causality & Design Logic

The success of this reaction relies on exploiting the nucleophilicity differential within the pyrimidine precursor. In 2,4,5-triaminopyrimidine, the C2 and C4 positions are flanked by the highly electronegative N1 and N3 ring atoms, which withdraw electron density via inductive and resonance effects. The C5 position, however, is not directly adjacent to these imine nitrogens. Consequently, the 5-amino group is the most nucleophilic and initiates the primary attack on

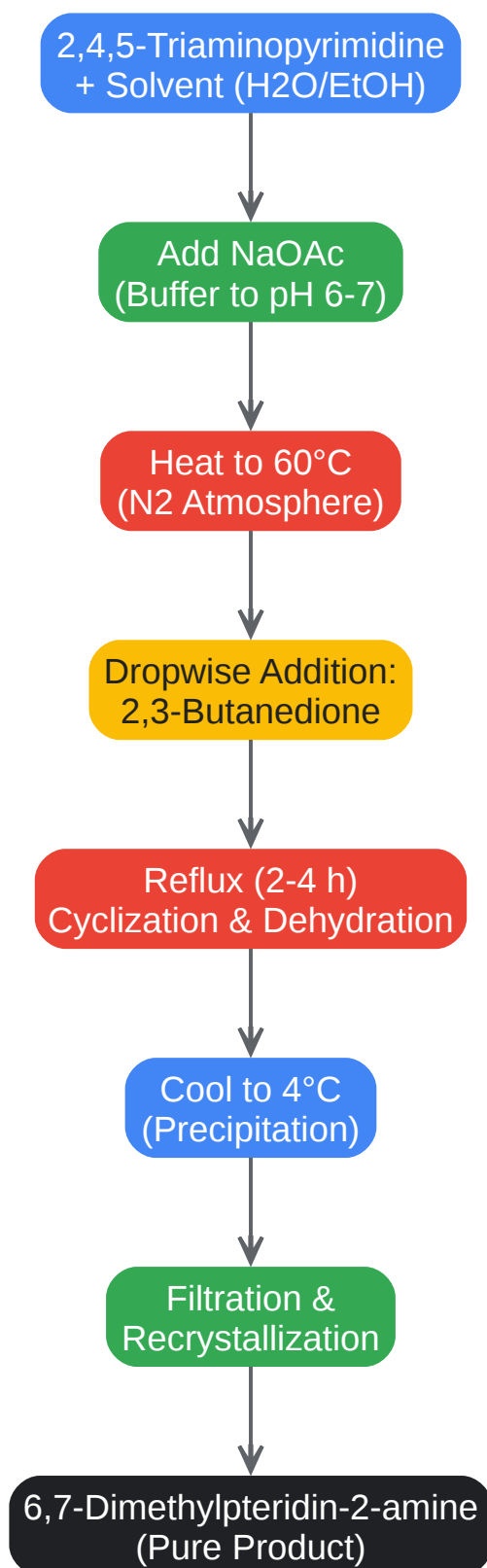
the electrophilic carbonyl carbon of 2,3-butanedione[3]. Subsequent intramolecular cyclization occurs via the 4-amino group attacking the secondary carbonyl, followed by dual dehydration to yield the fully aromatized pteridine system.

Step-by-Step Synthetic Protocol

This self-validating protocol is optimized to prevent oxidative degradation of the electron-rich pyrimidine precursor while maximizing cyclization efficiency.

- Preparation of the Pyrimidine Precursor:
 - Suspend 10.0 mmol of 2,4,5-triaminopyrimidine sulfate in 25 mL of deionized water.
 - Add 20.0 mmol of anhydrous sodium acetate to neutralize the sulfate salt and establish a buffered pH of ~6.5.
 - Causality: The free base of the pyrimidine is required for nucleophilic attack, but a highly basic environment promotes rapid oxidation of the electron-rich triaminopyrimidine. The acetate buffer maintains the delicate balance between nucleophilicity and oxidative stability.
- Degassing and Heating:
 - Sparge the solution with N₂ gas for 15 minutes to displace dissolved oxygen.
 - Heat the mixture to 60°C under continuous N₂ flow.
- Diketone Addition:
 - Dilute 11.0 mmol of 2,3-butanedione in 5 mL of absolute ethanol.
 - Add the diketone solution dropwise to the heated pyrimidine over 20 minutes.
 - Causality: Dropwise addition prevents the highly reactive diketone from undergoing exothermic self-condensation (aldol-type reactions) and ensures pseudo-first-order kinetics, driving the bimolecular Isay condensation forward.
- Cyclization and Dehydration:

- Elevate the temperature to 80°C (reflux) and stir for 3 hours. The solution will transition to a deep yellow/orange as the highly conjugated pteridine chromophore forms.
- Isolation and Purification:
 - Cool the reaction mixture to 4°C overnight to induce crystallization.
 - Filter the resulting yellow precipitate under vacuum. Wash sequentially with cold water (to remove sodium sulfate/acetate salts) and cold diethyl ether (to remove unreacted diketone).
 - Dry under vacuum at 50°C to constant weight.



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Fig 1: Step-by-step Isay condensation workflow for **6,7-dimethylpteridin-2-amine** synthesis.

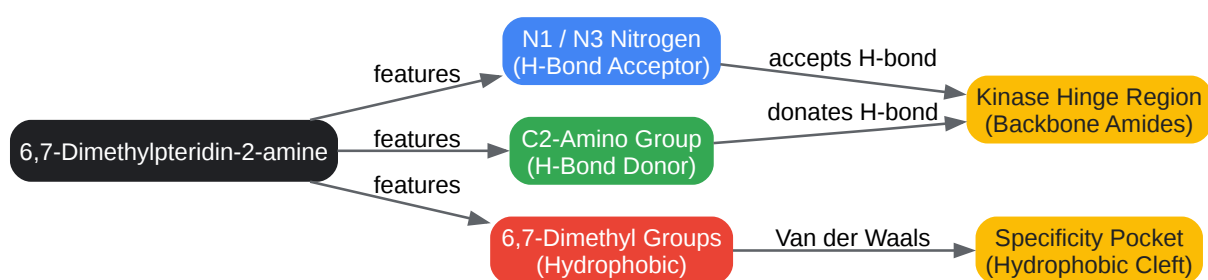
Biological & Pharmacological Relevance

Kinase Inhibition & Bioisosterism

Pteridine derivatives are heavily investigated as targeted anticancer agents, specifically functioning as dual inhibitors for kinases such as CDK4/6, PI3K, and mTOR[4]. The **6,7-dimethylpteridin-2-amine** core acts as a superior purine bioisostere (mimicking the adenine ring of ATP).

The molecular docking logic is driven by three distinct pharmacophore features:

- **The Hinge-Binding Motif:** The C2-amino group acts as a potent hydrogen bond donor, while the N1/N3 pyrimidine nitrogens act as hydrogen bond acceptors. This triad forms a complementary, high-affinity interaction network with the backbone amides of the kinase hinge region[4].
- **The Specificity Pocket:** The 6,7-dimethyl groups project outward from the pyrazine ring, occupying the hydrophobic cleft (specificity pocket) of the kinase active site, generating critical Van der Waals interactions that dictate kinase selectivity.
- **Desolvation Efficiency:** Because it lacks the highly polar 4-oxo group found in natural pterins, **6,7-dimethylpteridin-2-amine** requires significantly less energy to shed its hydration shell upon entering the lipophilic kinase active site, thereby increasing the overall thermodynamic favorability of binding.



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Fig 2: Pharmacophore logic of **6,7-dimethylpteridin-2-amine** binding to the kinase hinge region.

Analytical Validation Protocol

To verify the structural integrity and purity of the synthesized **6,7-dimethylpteridin-2-amine**, reverse-phase High-Performance Liquid Chromatography (RP-HPLC) coupled with Diode Array Detection (DAD) is required. Similar derivatization and HPLC quantification strategies are utilized in advanced enzymology to trap highly labile 2,4,5-triaminopyrimidine intermediates during molybdenum cofactor (Moco) biosynthesis assays[5].

HPLC-UV/Vis Characterization Protocol:

- Sample Preparation: Dissolve 1.0 mg of the synthesized product in 1.0 mL of LC-MS grade DMSO to create a stock solution. Dilute 1:100 in Mobile Phase A prior to injection to prevent column overloading.
- Stationary Phase: C18 Reverse-Phase Column (e.g., ODS Hypersil, 250 x 4.6 mm, 5 µm) maintained at 40°C.
- Mobile Phase:
 - Solvent A: 0.1% Trifluoroacetic acid (TFA) in Milli-Q Water.
 - Solvent B: 0.1% TFA in Acetonitrile.
 - Causality: TFA acts as an ion-pairing agent. It protonates the basic pteridine nitrogens, preventing secondary interactions with residual silanols on the silica stationary phase. This eliminates peak tailing and ensures sharp, symmetric elution profiles.
- Gradient Elution: 5% B to 95% B over a 20-minute linear gradient at a flow rate of 1.0 mL/min.
- Detection: Monitor UV absorbance at 254 nm (general aromatic backbone) and 340 nm (specific to the highly conjugated pteridine chromophore).

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Sources

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